The synthesis of Tim-3-IN-1 involves advanced biochemical techniques focusing on recombinant DNA technology to produce the TIM-3 protein or its derivatives. The methods typically include:
Technical details include optimizing culture conditions (temperature, pH, nutrient media) to enhance yield and activity of the produced protein .
The molecular structure of TIM-3 is characterized by several distinct elements:
Data indicates that TIM-3 consists of 281 amino acids with a specific arrangement that allows it to interact with ligands effectively . The structure has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy.
TIM-3 participates in several biochemical interactions that can be classified as follows:
Technical details regarding these reactions often involve studying kinetics and affinity through surface plasmon resonance or enzyme-linked immunosorbent assays.
The mechanism of action for Tim-3-IN-1 primarily revolves around its role as an immune checkpoint:
Data from various studies suggest that targeting TIM-3 can restore T cell function in cancer therapy.
Tim-3-IN-1 has several scientific applications:
T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) is a critical immune checkpoint receptor expressed on multiple immune cells, including T helper 1 (Th1) cells, cytotoxic T lymphocytes (CTLs), regulatory T cells (Tregs), natural killer (NK) cells, dendritic cells (DCs), macrophages, and monocytes [1] [8] [10]. Structurally, TIM-3 is a type I transmembrane protein featuring:
TIM-3 interacts with four primary ligands in the tumor microenvironment (TME), each triggering distinct immunosuppressive pathways:
Table 1: TIM-3 Ligands and Their Immunological Functions in the TME
Ligand | Binding Site on TIM-3 | Primary Immune Consequences |
---|---|---|
Galectin-9 | N-linked glycans in IgV domain | T-cell apoptosis, Th1/Th17 suppression |
Phosphatidylserine | FG-CC' loop in IgV domain | Efferocytosis, tolerance induction |
HMGB1 | FG-CC' loop in IgV domain | Inhibition of nucleic acid sensing, suppressed innate immunity |
CEACAM1 | FG-CC' loop in IgV domain | T-cell exhaustion, enhanced immunosuppressive signaling |
In the TME, chronic antigen exposure drives co-expression of TIM-3 with other checkpoints like PD-1 on T cells, marking a state of terminal exhaustion characterized by loss of effector functions (e.g., reduced IFN-γ, TNF-α production) and proliferative capacity [1] [6] [10]. Beyond T cells, TIM-3 on tumor-associated macrophages promotes M2 polarization, while on DCs it impairs antigen presentation, collectively establishing an immunosuppressive landscape favoring tumor progression [4] [8].
TIM-3 represents a compelling therapeutic target in cancer immunotherapy due to several key characteristics:
Table 2: Rationale for TIM-3 Targeting Compared to PD-1
Feature | TIM-3 | PD-1 |
---|---|---|
Expression on Exhausted T Cells | Marks terminal exhaustion | Marks intermediate exhaustion |
Key Ligands | Gal-9, PtdSer, HMGB1, CEACAM1 | PD-L1, PD-L2 |
Non-T Cell Expression | Macrophages, DCs, NK cells, Tumor cells | Limited to immune cells |
Role in Innate Immunity | Direct inhibition of DC/TLR pathways | Minimal |
Upstream Regulators | T-bet, IL-27, STAT3 | PD-1 transcription factors |
Preclinical evidence robustly supports TIM-3 blockade. In murine models (e.g., MC38 colon carcinoma), anti-TIM-3 monotherapy significantly reduces tumor growth by enhancing CD8⁺ T-cell and NK cell infiltration and function [3]. Furthermore, TIM-3 inhibition synergizes with chemotherapy, radiotherapy, and targeted therapies by modulating DAMPs (e.g., HMGB1 release) and enhancing antitumor immunity [8].
While monoclonal antibodies (mAbs) against TIM-3 (e.g., TSR-022, Sym023, MBG453, LY3321367) are in clinical development, they face inherent pharmacological limitations:
These constraints have accelerated the development of small-molecule TIM-3 inhibitors like Tim-3-IN-1 (SMI402), identified through virtual screening and structure-based drug design [3] [7]. Small molecules offer distinct advantages:
Table 3: Comparative Profiles of TIM-3 Inhibitor Modalities
Property | Monoclonal Antibodies (mAbs) | Small Molecule Inhibitors (e.g., Tim-3-IN-1) |
---|---|---|
Molecular Weight | ∼150 kDa | <500 Da |
Administration | Intravenous | Oral |
Tumor Penetration | Limited by size/stroma | Enhanced diffusion |
Target Specificity | Primarily FG-CC' loop ligands | Potential for multi-ligand inhibition |
Half-Life | Days to weeks | Hours |
Production Cost | High | Relatively low |
Gal-9 Blockade Efficacy | Partial/inefficient | Potentially superior |
Tim-3-IN-1 (SMI402) exemplifies this new generation. It was discovered via virtual screening of the Chemdiv compound library using Molecular Operating Environment (MOE) software, targeting the ligand-binding cleft in the TIM-3 IgV domain [3]. Biochemical analyses confirmed its high-affinity binding to TIM-3, effectively preventing interactions with PtdSer, HMGB1, and CEACAM1. Functionally, SMI402 reinvigorates T-cell function in vitro, enhancing proliferation and cytokine production. In the MC38 syngeneic mouse model, SMI402 treatment significantly inhibits tumor growth, correlating with increased infiltration and functional restoration of CD8⁺ T cells and NK cells within the TME [3]. Its small molecule nature offers potential for combination strategies with other oral immunomodulators or targeted agents.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1